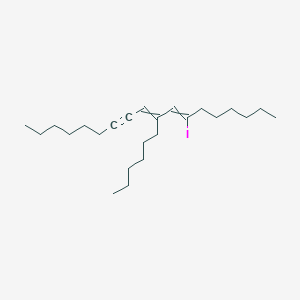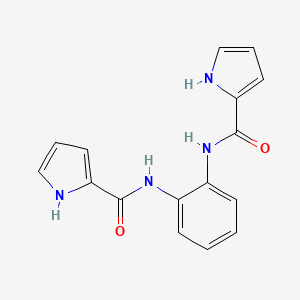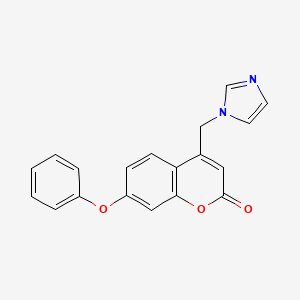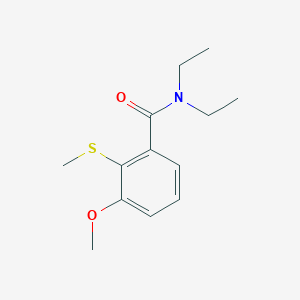![molecular formula C13H9Cl2NO3 B14228181 2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 571145-41-0](/img/structure/B14228181.png)
2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes dichloro, furan, and oxazolidinylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazolidinylidene group: This step often involves the reaction of an amine with an epoxide or a similar reactive intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the oxazolidinylidene group.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Shares the dichloro substitution pattern but differs in the core structure.
2,4-Disubstituted thiazoles: Similar in having multiple substituents but with a thiazole ring instead of a furan or oxazolidinylidene group.
Indole derivatives: Contain a heterocyclic ring system and are known for their diverse biological activities.
Uniqueness
2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of dichloro, furan, and oxazolidinylidene groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
571145-41-0 |
|---|---|
Fórmula molecular |
C13H9Cl2NO3 |
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[5-(furan-2-yl)-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C13H9Cl2NO3/c14-7-4-8(13(17)9(15)5-7)10-6-12(19-16-10)11-2-1-3-18-11/h1-5,12,17H,6H2 |
Clave InChI |
AHURAANYDRAPRX-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)

![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)

![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)



![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
